(S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) is a small molecule inhibitor of Checkpoint Kinases, primarily targeting Checkpoint Kinase 1 (Chk1) and to a lesser extent Checkpoint Kinase 2 (Chk2). [] It has been classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase active site, thereby blocking kinase activity. [, ] AZD7762 has been the subject of numerous preclinical studies investigating its potential to enhance the effectiveness of existing cancer treatments like chemotherapy and radiotherapy. [, ]
Future Directions
Clinical Trials: AZD7762 has been evaluated in Phase I clinical trials, but further clinical development is needed to determine its safety and efficacy in humans. [, , , , , ]
Biomarker Development: Identifying predictive biomarkers for AZD7762 responsiveness would be crucial for selecting patients who are most likely to benefit from treatment. [, , , , ]
Combination Therapies: Exploring AZD7762 in combination with other targeted therapies or immunotherapies could lead to more effective treatments. [, , , , ]
Related Compounds
Gemcitabine
Compound Description: Gemcitabine (Gem) is a nucleoside analog widely used in chemotherapy for various cancers, including pancreatic, lung, and bladder cancer. [, , , , , ] It disrupts DNA synthesis and repair, ultimately leading to cell death. [, , , , , ]
Relevance: Gemcitabine is frequently investigated in combination with AZD7762 due to AZD7762's ability to enhance Gemcitabine's cytotoxic effects. [, , , , , ] This synergistic effect stems from AZD7762's inhibition of checkpoint kinases Chk1 and Chk2, which are involved in DNA damage response pathways. [, , , , , ] By inhibiting these kinases, AZD7762 prevents cells from repairing the DNA damage caused by Gemcitabine, leading to increased cell death. [, , , , , ]
TH-302
Compound Description: TH-302 is a hypoxia-activated prodrug that releases a DNA cross-linking agent, Br-IPM, under hypoxic conditions. [] This selective activation makes it particularly effective in targeting hypoxic regions within tumors. [, ]
Relevance: Research indicates that AZD7762 can potentiate the cytotoxic effects of TH-302. [, ] This synergy arises because AZD7762 inhibits the DNA damage response pathways mediated by Chk1, preventing cells from repairing the DNA damage inflicted by TH-302. [, ] The combination of these two agents shows promise as a potential treatment for various cancers. [, ]
Irinotecan
Compound Description: Irinotecan (irino) is a topoisomerase I inhibitor utilized in chemotherapy for various cancers, particularly colorectal cancer. [] It works by interfering with the enzyme topoisomerase I, which is essential for DNA replication. []
Relevance: Similar to Gemcitabine, Irinotecan's efficacy is enhanced when used in conjunction with AZD7762. [] This synergistic effect arises from AZD7762's ability to inhibit checkpoint kinases, thereby preventing cells from repairing the DNA damage caused by Irinotecan. []
Roscovitine
Compound Description: Roscovitine is a cyclin-dependent kinase (CDK) inhibitor that specifically targets CDK1, CDK2, and CDK5. [, ] It induces cell cycle arrest at the G1 and G2/M phases by inhibiting these kinases. [, ]
Relevance: In studies investigating the mechanism of AZD7762's chemosensitizing effect, Roscovitine is often used to distinguish between cell cycle checkpoint abrogation and other contributing factors. [, ] Despite preventing aberrant mitotic entry caused by AZD7762, Roscovitine does not consistently inhibit the chemosensitization induced by AZD7762 in combination with Gemcitabine. [, ]
Purvalanol A
Compound Description: Purvalanol A is a potent inhibitor of CDKs, specifically CDK1, CDK2, and CDK4. [, ] Similar to Roscovitine, it disrupts cell cycle progression by inhibiting these kinases, leading to cell cycle arrest. [, ]
Relevance: Like Roscovitine, Purvalanol A is employed in research to understand the mechanism behind AZD7762's chemosensitizing effects. [, ] By inhibiting CDKs, Purvalanol A helps researchers isolate and investigate the role of checkpoint abrogation in AZD7762-mediated chemosensitization. [, ]
Olaparib (AZD2281)
Compound Description: Olaparib, also known as AZD2281, is a PARP1 inhibitor used in cancer therapy, particularly for tumors with BRCA mutations. [, ] It prevents DNA repair by inhibiting PARP1, leading to the accumulation of DNA damage and cell death. [, ]
Relevance: Research demonstrates a synergistic interaction between Olaparib and AZD7762 in sensitizing cancer cells to radiation. [, ] This synergistic effect is particularly prominent in p53-mutant cancer cells, where combined inhibition of PARP1 and Chk1 leads to increased DNA damage and cell death. [, ]
LMP-400
Compound Description: LMP-400 is a novel indenoisoquinoline topoisomerase I inhibitor under investigation for its anticancer properties. [, ] Unlike camptothecin derivatives, LMP-400 demonstrates advantages such as chemical stability, improved solubility, and the ability to overcome ABCG2-mediated efflux. [, ]
Relevance: Studies highlight a synergistic interaction between LMP-400 and AZD7762 in inhibiting cancer cell proliferation. [, ] AZD7762 enhances the antiproliferative effects of LMP-400 by abrogating the S-phase arrest induced by LMP-400 and inhibiting checkpoint kinase activation. [, ] This combination holds promise for improving cancer treatment outcomes. [, ]
Bendamustine
Compound Description: Bendamustine is a DNA-damaging agent used in chemotherapy, particularly for hematological malignancies. [] It induces cell death by causing DNA cross-linking and interfering with DNA replication and repair. []
Relevance: Research indicates that AZD7762 can enhance the cytotoxic effects of Bendamustine in multiple myeloma cells, particularly those deficient in p53. [] The synergistic effect arises from AZD7762's ability to abrogate the G2/M checkpoint, leading to mitotic catastrophe and increased cell death. []
Melphalan
Compound Description: Melphalan is a nitrogen mustard alkylating agent used in chemotherapy, particularly for multiple myeloma and ovarian cancer. [, ] It works by causing DNA cross-linking, leading to cell cycle arrest and apoptosis. [, ]
Relevance: Similar to Bendamustine, Melphalan's cytotoxic effects are potentiated when used in combination with AZD7762. [, ] This synergy is attributed to AZD7762's ability to inhibit DNA damage response pathways, leading to increased DNA damage and cell death in the presence of Melphalan. [, ]
Doxorubicin
Compound Description: Doxorubicin is an anthracycline antibiotic widely used as a chemotherapeutic agent for various cancers. [, ] It works by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, all of which contribute to its cytotoxic effects. [, ]
Relevance: Research has shown that AZD7762 can potentiate the cytotoxic effects of Doxorubicin in multiple myeloma cells. [, ] The combination of these two agents results in enhanced DNA damage, cell cycle arrest abrogation, and increased apoptosis, suggesting a potential therapeutic benefit for treating multiple myeloma. [, ]
Cisplatin
Compound Description: Cisplatin is a platinum-based chemotherapy drug used to treat various cancers. [, , ] It forms cross-links in DNA, leading to cell cycle arrest and apoptosis. [, , ]
NSC743400
Compound Description: NSC743400 is a water-soluble indenoisoquinoline derivative that acts as a topoisomerase I inhibitor. [] It is under investigation for its potential as an anticancer agent, offering potential advantages over existing camptothecin derivatives. []
Relevance: Research shows that AZD7762, particularly in conjunction with other Chk1/2 inhibitors like PV1019, displays synergistic antiproliferative activity when combined with NSC743400 in cancer cells. [] This synergistic effect highlights the potential of combining checkpoint kinase inhibitors with novel non-camptothecin topoisomerase I inhibitors like NSC743400 for enhanced anticancer efficacy. []
MK-1775
Compound Description: MK-1775 is a small molecule inhibitor of the Wee1 kinase, which plays a crucial role in regulating cell cycle progression. [, ] By inhibiting Wee1, MK-1775 disrupts cell cycle checkpoints and sensitizes cancer cells to DNA-damaging agents. [, ]
Relevance: Recent studies have investigated the combination of MK-1775 with AZD7762 as a potential therapeutic strategy for cancer treatment. [, ] The rationale for this combination stems from their complementary mechanisms of action in targeting different aspects of the DNA damage response pathway. [, ] Preliminary results suggest a synergistic interaction between MK-1775 and AZD7762 in inhibiting the growth of various cancer cell lines. [, ]
Source and Classification
AZD7762 was synthesized at AstraZeneca Research and Development. It is classified as an ATP-competitive inhibitor that selectively targets checkpoint kinases, particularly Chk1 and Chk2, which are integral to the DNA damage response pathway. The compound's chemical structure is defined as 3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-3-piperidyl]thiophene-2-carboxamide.
Synthesis Analysis
The synthesis of AZD7762 involves several key steps that typically include the formation of the thiophene core and subsequent modifications to introduce the piperidine and fluorophenyl groups. The detailed synthetic route has been documented in various studies, highlighting the following parameters:
Starting Materials: The synthesis begins with readily available thiophene derivatives.
Reagents: Common reagents include coupling agents and solvents such as dimethyl sulfoxide (DMSO) for solubilization.
Conditions: The reactions are generally carried out under controlled temperatures, often requiring reflux conditions to ensure complete reactions.
Purification: Post-synthesis purification techniques like column chromatography or recrystallization are employed to isolate AZD7762 with high purity.
Molecular Structure Analysis
AZD7762 features a complex molecular structure characterized by a thiophene ring substituted with a carbamoylamino group and a piperidine moiety. Key structural details include:
Molecular Formula: C15H17F N4O2S
Molecular Weight: Approximately 320.38 g/mol
Functional Groups: The presence of an amide group contributes to its ability to interact with target proteins through hydrogen bonding.
Conformation: The spatial arrangement of atoms within AZD7762 allows for optimal interaction with the ATP binding site of checkpoint kinases, facilitating its inhibitory action.
Chemical Reactions Analysis
AZD7762 participates in various chemical interactions primarily through its mechanism of action against checkpoint kinases. The compound binds reversibly to the ATP binding pocket of Chk1 and Chk2, inhibiting their phosphorylation activity on downstream substrates such as CDC25A and CDC25C. This inhibition leads to:
Abrogation of Cell Cycle Checkpoints: By preventing activation of the checkpoints, AZD7762 allows cells with DNA damage to progress through the cell cycle, potentially leading to apoptosis.
Synergistic Effects with Other Agents: When combined with DNA-damaging agents like gemcitabine or radiation, AZD7762 enhances cytotoxicity, demonstrating its role as a chemosensitizer.
Mechanism of Action
The mechanism of action for AZD7762 centers around its inhibition of checkpoint kinase signaling pathways:
Inhibition of Phosphorylation: AZD7762 inhibits autophosphorylation of Chk1 at serine 296 and Chk2 at threonine 68, disrupting their activation.
Checkpoint Abrogation: This inhibition leads to bypassing S-phase and G2 checkpoints, allowing cells to enter mitosis despite existing DNA damage.
Enhanced DNA Damage Response: In cells treated with DNA-damaging agents, AZD7762 prevents homologous recombination repair by inhibiting Rad51 focus formation, thereby increasing cellular sensitivity to these agents.
Physical and Chemical Properties Analysis
AZD7762 exhibits several notable physical and chemical properties:
Solubility: Highly soluble in DMSO (>10 mM), which facilitates its use in various biological assays.
Stability: The compound has a half-life ranging from 1 to 2 hours in murine models, indicating rapid metabolism which may influence dosing strategies in therapeutic applications.
Storage Conditions: It is recommended to store AZD7762 at temperatures below -20°C for prolonged stability.
Applications
AZD7762 has several promising applications in cancer therapy:
Chemosensitization: It enhances the efficacy of standard chemotherapy agents such as gemcitabine and topotecan by overcoming resistance mechanisms associated with checkpoint activation.
Radiation Sensitization: In preclinical studies, AZD7762 has been shown to significantly sensitize tumor cells to radiation therapy, particularly in p53 mutant cell lines.
Clinical Trials: Ongoing clinical trials are evaluating its effectiveness in combination therapies for various cancers, including breast and bladder cancer.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AZ876 is a liver X receptor (LXR) agonist. It activates LXRα and LXRβ in a transactivation assay in U2OS osteosarcoma cells (EC50 = 6 and 73 nM, respectively). AZ876 reduces phenylephrine-induced increases in cell size and protein synthesis in isolated neonatal rat ventricular myocytes. It decreases plasma cholesterol and VLDL levels and increases plasma triglyceride and HDL levels, as well as decreases the number and size of aortic root lesions in mice fed a Western diet in an APOE*3-Leiden transgenic mouse model of atherosclerosis when administered at a dose of 20 µmol/kg. AZ876, also known as AZ-876, is a liver X receptor agonist. AZ876 protects against pathological cardiac hypertrophy and fibrosis without lipogenic side effects. LXR activation with AZ876 attenuated this increase, and significantly reduced TAC-induced increases in heart weight, myocardial fibrosis, and cardiac dysfunction without affecting blood pressure. Liver X receptors (LXRs) transcriptionally regulate inflammation, metabolism, and immunity.
AZA197 is a selective Cdc42 inhibitor. It acts by suppressing primary colon cancer growth and prolonging survival in a preclinical mouse xenograft model by downregulation of PAK1 activity.
Azaconazole is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by 2,4-dichlorophenyl and 1,2,4-triazol-1-ylmethyl groups. A fungicide used mainly in ornamental crops to control canker and other diseases. Azaconazole is moderately toxic to mammals but is not expected to bioaccumulate. It is moderately toxic to birds, fish and aquatic invertebrates. It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agrochemical. It is a dichlorobenzene, a cyclic ketal, a dioxolane, a member of triazoles, a conazole fungicide and a triazole fungicide.